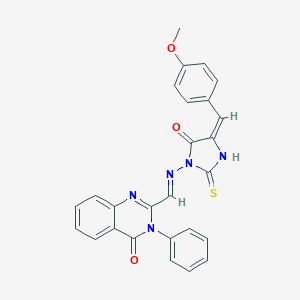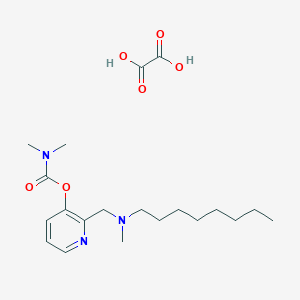
Carbamic acid, dimethyl-, 2-((methyloctylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, dimethyl-, 2-((methyloctylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is commonly referred to as "carbaryl" and is widely used as an insecticide and pesticide. In
作用機序
Carbaryl acts by inhibiting the activity of acetylcholinesterase, an enzyme that is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, carbaryl leads to an accumulation of acetylcholine in the synaptic cleft, which results in overstimulation of the nervous system. This overstimulation can lead to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
Carbaryl has been shown to have a range of biochemical and physiological effects. It can lead to changes in neurotransmitter levels, alterations in enzyme activity, and changes in gene expression. Carbaryl exposure has been associated with a range of adverse health effects, including neurotoxicity, developmental toxicity, reproductive toxicity, and carcinogenicity.
実験室実験の利点と制限
Carbaryl has several advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase, which makes it a useful tool for studying the mechanism of action of this enzyme. It is also relatively easy to synthesize and has a long shelf life, which makes it a convenient compound to work with. However, carbaryl has several limitations for lab experiments. It is highly toxic and must be handled with care. It also has a relatively narrow therapeutic window, which means that it can be difficult to use in experiments that require precise dosing.
将来の方向性
There are several future directions for research on carbaryl. One area of research is the development of new carbaryl derivatives with improved efficacy and reduced toxicity. Another area of research is the development of new methods for the detection and quantification of carbaryl in environmental samples. Finally, there is a need for further research on the health effects of carbaryl exposure, particularly in vulnerable populations such as children and pregnant women.
Conclusion:
In conclusion, carbaryl is a chemical compound that has been extensively studied due to its potential applications in various fields. It is a potent inhibitor of acetylcholinesterase and has been used as a tool for studying the mechanism of action of this enzyme. Carbaryl has several advantages for use in lab experiments, but also has several limitations due to its high toxicity and narrow therapeutic window. There are several future directions for research on carbaryl, including the development of new derivatives and the further study of its health effects.
合成法
Carbaryl is synthesized through the reaction of methyl isocyanate with 1-naphthol. The resulting product is then reacted with dimethyl sulfate to form the final compound. The synthesis method of carbaryl has been extensively studied and optimized to ensure high yields and purity of the final product.
科学的研究の応用
Carbaryl has been widely used in scientific research due to its potential applications in various fields. It has been used as a model compound for studying the metabolism and toxicity of carbamates, which are a class of insecticides that act by inhibiting the activity of acetylcholinesterase. Carbaryl has also been used as a tool for studying the mechanism of action of acetylcholinesterase inhibitors and has been shown to be a potent inhibitor of this enzyme.
特性
CAS番号 |
169128-41-0 |
|---|---|
製品名 |
Carbamic acid, dimethyl-, 2-((methyloctylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) |
分子式 |
C20H33N3O6 |
分子量 |
411.5 g/mol |
IUPAC名 |
[2-[[methyl(octyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid |
InChI |
InChI=1S/C18H31N3O2.C2H2O4/c1-5-6-7-8-9-10-14-21(4)15-16-17(12-11-13-19-16)23-18(22)20(2)3;3-1(4)2(5)6/h11-13H,5-10,14-15H2,1-4H3;(H,3,4)(H,5,6) |
InChIキー |
SFNLJGDKTAZMEE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
正規SMILES |
CCCCCCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
その他のCAS番号 |
169128-41-0 |
同義語 |
2-((Methyloctylamino)methyl)-3-pyridinyl dimethylcarbamate ethanedioat e (1:1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B61978.png)
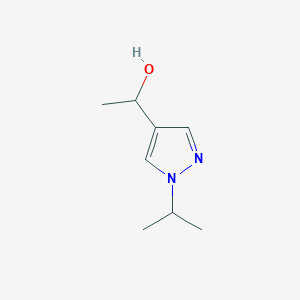


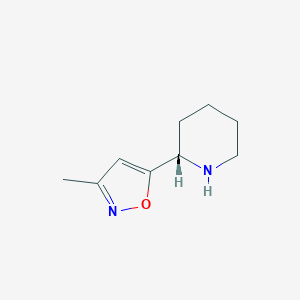


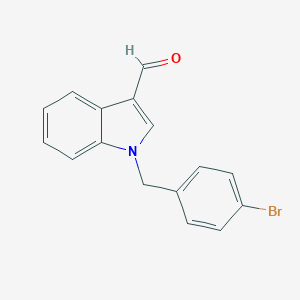
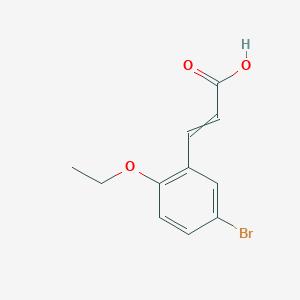

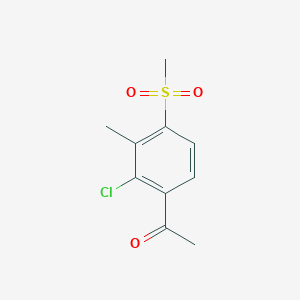

![Methyl 1-oxaspiro[2.3]hexane-5-carboxylate](/img/structure/B62007.png)
